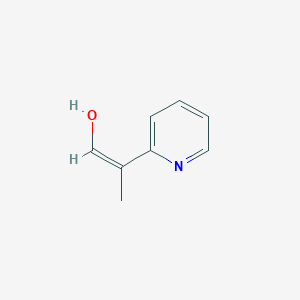
(Z)-2-pyridin-2-ylprop-1-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-pyridin-2-ylprop-1-en-1-ol is an organic compound characterized by the presence of a pyridine ring attached to a propenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-pyridin-2-ylprop-1-en-1-ol typically involves the reaction of pyridine-2-carbaldehyde with an appropriate reagent to introduce the propenol group. One common method involves the use of a Wittig reaction, where pyridine-2-carbaldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-pyridin-2-ylprop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 2-(2-pyridinyl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(Z)-2-pyridin-2-ylprop-1-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-2-pyridin-2-ylprop-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyridinylmethanol
- 2-Pyridinylpropan-1-ol
- 2-Pyridinylbutan-1-ol
Uniqueness
(Z)-2-pyridin-2-ylprop-1-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds
Propiedades
Número CAS |
162894-98-6 |
|---|---|
Fórmula molecular |
C8H9NO |
Peso molecular |
0 |
Sinónimos |
1-Propen-1-ol,2-(2-pyridinyl)-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone](/img/structure/B1169644.png)
